molecular formula C13H11IO2 B3140438 [2-(4-Iodophenoxy)phenyl]methanol CAS No. 477886-99-0

[2-(4-Iodophenoxy)phenyl]methanol

Cat. No.: B3140438
CAS No.: 477886-99-0
M. Wt: 326.13 g/mol
InChI Key: MZZAVJVDQDFIFU-UHFFFAOYSA-N
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Description

[2-(4-Iodophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11IO2 It is characterized by the presence of an iodophenoxy group attached to a phenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Iodophenoxy)phenyl]methanol typically involves the reaction of 4-iodophenol with benzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-iodophenol is replaced by the benzyl alcohol group. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Iodophenoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form [2-(4-Iodophenoxy)phenyl]methane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: [2-(4-Iodophenoxy)phenyl]methanal or [2-(4-Iodophenoxy)phenyl]methanoic acid.

    Reduction: [2-(4-Iodophenoxy)phenyl]methane.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [2-(4-Iodophenoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-Iodophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the phenylmethanol moiety can undergo various chemical transformations, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

  • [2-(4-Bromophenoxy)phenyl]methanol
  • [2-(4-Chlorophenoxy)phenyl]methanol
  • [2-(4-Fluorophenoxy)phenyl]methanol

Comparison:

  • Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity and binding affinity. Iodine, being the largest halogen, often imparts unique steric and electronic properties to the compound.
  • Reactivity: [2-(4-Iodophenoxy)phenyl]methanol is generally more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
  • Applications: While all these compounds can be used in similar applications, the specific choice of halogen can influence the compound’s effectiveness in a given application, such as drug development or material science.

Properties

IUPAC Name

[2-(4-iodophenoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZAVJVDQDFIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302830
Record name 2-(4-Iodophenoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477886-99-0
Record name 2-(4-Iodophenoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477886-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodophenoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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